molecular formula C11H13ClO2 B8702191 1-(5-Chloro-2-isopropoxyphenyl)ethanone

1-(5-Chloro-2-isopropoxyphenyl)ethanone

Cat. No.: B8702191
M. Wt: 212.67 g/mol
InChI Key: RBTZJWDQUOLTAD-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-isopropoxyphenyl)ethanone is a substituted acetophenone derivative characterized by a ketone group (ethanone) attached to a phenyl ring substituted with chlorine at the 5-position and an isopropoxy group at the 2-position.

The molecular formula can be inferred as C₁₁H₁₃ClO₂, with an average molecular weight of 212.67 g/mol (calculated based on substituents).

Properties

Molecular Formula

C11H13ClO2

Molecular Weight

212.67 g/mol

IUPAC Name

1-(5-chloro-2-propan-2-yloxyphenyl)ethanone

InChI

InChI=1S/C11H13ClO2/c1-7(2)14-11-5-4-9(12)6-10(11)8(3)13/h4-7H,1-3H3

InChI Key

RBTZJWDQUOLTAD-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)Cl)C(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs in the Hydroxyacetophenone Family

Key analogs from the Handbook of Hydroxyacetophenones (–15) include:

Compound Name (CAS No.) Molecular Formula Substituents Melting Point (°C) Key Properties/Applications
1-(2-Chloro-4-hydroxy-3-methoxyphenyl)ethanone (151340-06-6) C₉H₉ClO₃ 2-Cl, 4-OH, 3-OCH₃ Not reported Antioxidant and antibacterial studies
1-(2-Chloro-6-hydroxy-4-methoxyphenyl)ethanone (112954-19-5) C₉H₉ClO₃ 2-Cl, 6-OH, 4-OCH₃ Not reported Synthesized via Friedel-Crafts (38% yield)
1-(5-Chloro-2-hydroxyphenyl)-2-hydroxyethanone (52728-05-9) C₈H₇ClO₃ 5-Cl, 2-OH, adjacent ketone Not reported Patent-derived synthesis (Romanian patent)
1-(5-Chloro-2-isopropoxyphenyl)ethanone (Inferred) C₁₁H₁₃ClO₂ 5-Cl, 2-OCH(CH₃)₂ Not available Higher lipophilicity (vs. OCH₃/OH)

Key Observations :

  • Substituent Effects : The isopropoxy group in the target compound likely increases steric hindrance and lipophilicity compared to methoxy or hydroxyl analogs, impacting solubility and reactivity .
  • Biological Activity: Chloro and alkoxy substitutions are associated with antimicrobial and antioxidant properties in related compounds (e.g., Schiff bases derived from chloro-ethanones showed activity against E. coli and Salmonella Typhi) .

Comparison with Phenoxy and Thioether Derivatives

  • 1-(5-Chloro-2-phenoxyphenyl)ethanone (): Molecular Formula: C₁₄H₁₁ClO₂. The phenoxy group introduces aromaticity and planar rigidity, differing from the branched isopropoxy group.
  • Thioether Derivatives (): Example: 1-(5-Chloro-2-thienyl)-2-{[5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone (CAS 1091758-96-1). Thioethers and oxadiazole rings enhance electronic delocalization and metal-binding capacity, which are absent in the target compound. Such features correlate with antimalarial activity (e.g., derivatives outperformed chloroquine in QSAR studies) .

Nitro and Trifluoroacetyl Substitutions

  • 1-(5-Chloro-2-nitrophenyl)ethanone (CAS 18640-60-3, ): Molecular Formula: C₈H₆ClNO₃. Melting Point: 58–61°C; Boiling Point: 332.2°C. The nitro group increases electrophilicity, making it more reactive in substitution reactions compared to the isopropoxy analog .
  • Trifluoroacetyl Derivatives (): Example: 1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone hydrochloride. The electron-withdrawing trifluoroacetyl group drastically alters electronic properties, enhancing stability and bioavailability in medicinal chemistry contexts .

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